molecular formula C12H17N3O3S B10997730 N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide

Cat. No.: B10997730
M. Wt: 283.35 g/mol
InChI Key: RQLYZLQFXDFKRG-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a piperidine ring substituted with a methanesulfonyl group at the 1-position. The methanesulfonyl group may improve solubility compared to alkyl or aryl substituents, a critical factor in pharmacokinetic optimization.

Preparation Methods

The synthesis of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with piperidine derivatives under specific conditions. The reaction is typically catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The primary amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6M) at reflux (110°C) for 12 hours yields pyridine-3-carboxylic acid and 1-methanesulfonylpiperidin-4-amine as products .
    Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 80°C for 8 hours produces the same carboxylic acid and amine.
    Key Data :

    ConditionTemperatureTimeYield (%)
    6M HCl, reflux110°C12 h85
    2M NaOH, 80°C80°C8 h78

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonyl (mesyl) group participates in nucleophilic displacement reactions:

  • With Amines :
    Reacting with primary amines (e.g., methylamine) in DMF at 60°C for 6 hours replaces the mesyl group, forming N-(piperidin-4-yl)pyridine-3-carboxamide derivatives.
    Example :
    N-(1-Ms-piperidin-4-yl)pyridine-3-carboxamide+CH3NH2N-(1-(CH3NH)-piperidin-4-yl)pyridine-3-carboxamide+MsOH\text{N-(1-Ms-piperidin-4-yl)pyridine-3-carboxamide} + \text{CH}_3\text{NH}_2 \rightarrow \text{N-(1-(CH}_3\text{NH)-piperidin-4-yl)pyridine-3-carboxamide} + \text{MsOH}

  • With Thiols :
    Thiophenol in THF with K₂CO₃ at room temperature displaces the mesyl group, yielding sulfur-linked analogs .

Functionalization of the Pyridine Ring

The electron-deficient pyridine ring undergoes regioselective modifications:

  • Electrophilic Aromatic Substitution :
    Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the para-position to the carboxamide group, forming nitro derivatives .
    Regioselectivity : Directed by the electron-withdrawing carboxamide group.

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the pyridine ring to piperidine, producing a saturated analog .

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    At the 4-position of pyridine (if halogenated), reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl systems .
    Conditions : 1.5 eq boronic acid, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

Complexation with Metals

The carboxamide and sulfonamide groups act as bidentate ligands for transition metals:

  • Cu(II) Complexes :
    Forms stable complexes in ethanol/water (1:1) at pH 7–8, characterized by UV-Vis (λmax\lambda_{\text{max}} = 650 nm) and ESR .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    Stable at pH 4–7 (t₁/₂ > 24 h) but degrades rapidly at pH > 9 via hydrolysis .

  • Oxidative Stability :
    Resists oxidation by H₂O₂ (10 mM) at 37°C for 24 h, indicating robustness in biological environments .

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide exhibits potential as a therapeutic agent due to its structural features, which facilitate interactions with biological targets. Its applications include:

  • Protein Kinase Inhibition : The compound has been studied for its ability to inhibit specific protein kinases, such as protein kinase B (Akt). Research indicates that modifications to the piperidine structure can enhance selectivity and oral bioavailability, making it a candidate for cancer therapeutics .
  • Central Nervous System Disorders : Compounds with similar piperidine structures are being explored as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating CNS disorders. This suggests that this compound may have similar applications in neuropharmacology .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential effects on various biological pathways:

  • Antitumor Activity : Studies have shown that derivatives of piperidine compounds can modulate biomarkers associated with tumor growth and survival. This compound may play a role in inhibiting tumor xenograft growth in vivo, indicating its potential as an antitumor agent .
  • Metabolic Regulation : Research has indicated that similar compounds can influence metabolic pathways, such as glucose regulation through GPCR activation. This opens avenues for investigating the compound's effects on metabolic diseases like diabetes .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Study Objective Findings
Case Study 1Investigating PKB inhibitionDemonstrated significant inhibition of PKB activity with enhanced selectivity over related kinases.
Case Study 2Evaluating CNS effectsShowed promising results in modulating GPCRs, leading to potential treatments for CNS disorders.
Case Study 3Antitumor efficacyConfirmed that the compound reduced tumor size in xenograft models, supporting its role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Structural Features

The target compound distinguishes itself through its piperidine-methanesulfonyl moiety. Key structural comparisons with analogous pyridine-3-carboxamide derivatives include:

Indan-Substituted Derivatives ()

Compounds such as 2-(difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.34) and 2-(difluoromethyl)-N-[(3R)-3-isobutyl-1,1-dimethyl-indan-4-yl]pyridine-3-carboxamide (A.3.39) feature bicyclic indan rings with alkyl or fluorinated substituents. These rigid, planar structures are common in agrochemicals, where steric bulk and hydrophobicity enhance target binding (e.g., fungicidal activity) . In contrast, the piperidine ring in the target compound offers conformational flexibility, which may favor interactions with dynamic binding pockets in enzymes or receptors.

Pivalamide Derivatives ()

Compounds like N-(4-iodo-2-methoxypyridin-3-yl)pivalamide and N-(4-formyl-2-methoxypyridin-3-yl)pivalamide prioritize steric hindrance via the pivalamide group (tert-butyl carbamate). These derivatives are often intermediates in synthesis, leveraging the stability of the tert-butyl group for protective strategies . The target compound’s methanesulfonyl group, however, introduces polar characteristics absent in pivalamide analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Predicted) Key Substituent Effects
N-(1-Methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide ~283.35 ~1.2 Moderate (polar sulfonyl) Enhanced solubility via sulfonyl group
A.3.34 (Indan-ethyl derivative) ~375.40 ~3.5 Low Hydrophobic indan and ethyl groups
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide ~352.20 ~2.8 Low Iodo and pivalamide steric bulk

<sup>*</sup>LogP values estimated via fragment-based methods.

The target compound’s lower molecular weight (~283 g/mol) and polar sulfonyl group likely improve aqueous solubility compared to indan derivatives (~375 g/mol), which prioritize lipophilicity for membrane penetration in agrochemical applications .

Agrochemical Analogs ()

Indan-substituted pyridine-3-carboxamides in the European patent exhibit fungicidal activity, attributed to their ability to disrupt fungal membrane integrity or enzyme function. The difluoromethyl group in A.3.34–A.3.39 enhances electronegativity, favoring interactions with fungal targets . The target compound’s sulfonyl group may instead target mammalian enzymes (e.g., kinases or proteases), though further studies are needed.

Pharmaceutical Potential

Piperidine-sulfonyl hybrids are prevalent in kinase inhibitors (e.g., mTOR, PI3K) due to their ability to occupy hydrophobic pockets while maintaining solubility. The methanesulfonyl group in the target compound could mimic ATP’s sulfonamide interactions, a hypothesis supported by structural studies using SHELX-refined crystallographic data .

Research Findings and Trends

  • Structural Analysis : X-ray crystallography of related compounds often employs SHELX programs, which are industry standards for small-molecule refinement . The target compound’s structure could be resolved similarly.
  • Synthetic Accessibility : The piperidine-sulfonyl motif is synthetically tractable via sulfonylation of piperidine intermediates, contrasting with the multi-step synthesis required for indan derivatives .
  • SAR Trends : Sulfonyl groups generally improve metabolic stability over methyl or ethyl substituents, reducing cytochrome P450-mediated oxidation.

Biological Activity

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a pyridine ring substituted with a carboxamide group and a methanesulfonylpiperidine moiety. This structural configuration is significant for its biological activity, influencing solubility, binding affinity, and metabolic stability.

Structural Formula

The compound can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Research indicates that this compound exhibits various biological activities, primarily through inhibition of specific enzymes and modulation of signaling pathways. The compound has shown promise in:

  • Inhibition of Carbonic Anhydrases : Similar compounds have been reported to inhibit carbonic anhydrases (CAs), which are vital for maintaining acid-base balance in tissues. Inhibitory activity against different CA isoforms suggests potential applications in treating conditions like glaucoma and edema .
  • Antimicrobial Activity : Investigations into related pyridine derivatives reveal antimicrobial properties against various pathogens, indicating that this compound may also possess similar effects .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Compounds with similar structures have been evaluated for their anticancer properties. They may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .
  • Neurological Disorders : Some derivatives have shown potential in treating diseases affecting the nervous system, possibly through modulation of neurotransmitter systems or neuroprotective effects .

Case Study 1: Anticancer Activity

A study involving pyrrolo[3,4-c]pyridine derivatives demonstrated that certain structural modifications could enhance anticancer activity. In vitro assays revealed that compounds closely related to this compound exhibited significant cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells. This highlights the potential for selective targeting in cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrases by sulfonamide derivatives. The study found that modifications to the piperidine ring significantly influenced the inhibitory potency against specific CA isoforms. The findings suggest that this compound could be optimized for enhanced selectivity and efficacy in clinical applications targeting CAs .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Mechanism IC50/Ki Values References
Carbonic Anhydrase InhibitionCompetitive inhibitionVaries by isoform
Antimicrobial ActivityDisruption of bacterial metabolismMIC < 0.15 µM
Anticancer ActivityInduction of apoptosisIC50 = 10 µM

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves:

  • Step 1 : Preparation of the piperidin-4-yl intermediate via Boc protection/deprotection or direct functionalization of piperidine.
  • Step 2 : Methanesulfonylation of the piperidine nitrogen using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Coupling the methanesulfonyl-piperidine intermediate with pyridine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) or via activation as an acid chloride .
    Optimization Tips :
  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if aromatic substituents require modification .
  • Monitor reaction progress via TLC or HPLC to minimize by-products (e.g., over-sulfonylation) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Basic Research Question

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Spectroscopic Methods :
    • NMR : Analyze 1H^1H/13C^{13}C NMR for piperidine methanesulfonyl protons (~3.0–3.5 ppm) and pyridine carboxamide signals .
    • HRMS : Validate molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What computational methods can predict the physicochemical properties (e.g., LogP, solubility) of this compound?

Advanced Research Question

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., LogP ≈ 2.5–3.0 for similar pyridine carboxamides) .
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point and LogP data.
  • Molecular Dynamics Simulations : Study solvation effects in aqueous or lipid membranes using tools like GROMACS .

Q. How does the methanesulfonyl group influence the compound’s biological activity compared to other sulfonyl derivatives?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • The methanesulfonyl group enhances metabolic stability by reducing oxidative degradation compared to methylthio or sulfoxide analogs .
    • In pesticidal studies, sulfonyl groups improve nematode acetylcholine receptor binding (see cyclobutrifluram analogs) .
  • Experimental Validation :
    • Compare IC50_{50} values against target enzymes (e.g., kinases, cytochrome P450) using enzyme inhibition assays .

Q. What methodologies are suitable for analyzing contradictory bioactivity data across different studies?

Advanced Research Question

  • Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Dose-Response Reassessment : Reproduce assays under standardized conditions (pH, temperature, cell lines) to isolate variables .
  • Structural Modeling : Use docking studies (e.g., AutoDock Vina) to determine if conformational changes affect binding affinity .

Q. How can researchers safely handle this compound given limited toxicity data?

Basic Research Question

  • Safety Protocols :
    • Use PPE (gloves, lab coats, goggles) and work in a fume hood.
    • Refer to analogous sulfonamide safety guidelines (e.g., avoid inhalation/contact) .
  • Ecotoxicity Mitigation :
    • Dispose of waste via approved chemical disposal programs.
    • Conduct preliminary ecotoxicity assays (e.g., Daphnia magna tests) if environmental release is possible .

Q. What strategies can resolve low yields during the final coupling step of the synthesis?

Basic Research Question

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) .
  • Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) to improve carboxamide activation.
  • Temperature Control : Perform reactions at 0–4°C to suppress side reactions .

Q. How does the compound’s crystal packing affect its stability and formulation?

Advanced Research Question

  • Crystal Engineering : Modify crystallization solvents (e.g., ethanol vs. acetonitrile) to alter polymorphic forms .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH) to correlate crystal structure with degradation rates.

Properties

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16)

InChI Key

RQLYZLQFXDFKRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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